molecular formula C11H13Br2IO2 B14192753 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene CAS No. 916905-36-7

1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene

Cat. No.: B14192753
CAS No.: 916905-36-7
M. Wt: 463.93 g/mol
InChI Key: RBTZXTCWDULQAI-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5-triiodobenzene, 2-bromoethanol, and 3-bromopropanol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions.

    Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, where the bromine atoms are introduced to the benzene ring via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and iodine atoms to their respective hydrogenated forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

    Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield corresponding alcohols, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of halogenated organic compounds’ effects on biological pathways.

    Medicine: Research into the potential medicinal properties of the compound is ongoing, with studies exploring its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding interactions, which can influence the behavior of biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-chlorobenzene: This compound is similar in structure but contains a chlorine atom instead of an iodine atom.

    1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-fluorobenzene: This compound contains a fluorine atom instead of an iodine atom.

    1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-bromobenzene: This compound contains an additional bromine atom instead of an iodine atom.

Uniqueness: 1-(2-Bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. The combination of these halogens allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

916905-36-7

Molecular Formula

C11H13Br2IO2

Molecular Weight

463.93 g/mol

IUPAC Name

1-(2-bromoethoxy)-3-(3-bromopropoxy)-5-iodobenzene

InChI

InChI=1S/C11H13Br2IO2/c12-2-1-4-15-10-6-9(14)7-11(8-10)16-5-3-13/h6-8H,1-5H2

InChI Key

RBTZXTCWDULQAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCBr)I)OCCCBr

Origin of Product

United States

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